1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride
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Overview
Description
1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride is a heterocyclic compound with the molecular formula C7H13ClN4 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME properties of 1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride are as follows :
- Absorption : High gastrointestinal absorption is predicted .
- Distribution : The compound is predicted to be BBB permeant, indicating it can cross the blood-brain barrier .
- Metabolism : The compound is a substrate for P-glycoprotein, which is involved in drug efflux .
- Excretion : Information on the excretion of this compound is not readily available .
Result of Action
Triazole compounds have been associated with various pharmacological actions, including antifungal, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles with different functional groups .
Scientific Research Applications
1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases.
Agriculture: The compound is explored for its potential use in developing agrochemicals, such as pesticides and herbicides.
Materials Science: It is investigated for its role in creating new materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-1H-1,2,3-triazole: Another triazole derivative with similar structural features but different nitrogen atom positions.
1-Cyclopentyl-1H-1,2,4-triazole: A closely related compound with a different substitution pattern on the triazole ring.
Uniqueness
1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new pharmaceuticals and agrochemicals with targeted effects .
Properties
CAS No. |
2416955-59-2 |
---|---|
Molecular Formula |
C7H13ClN4 |
Molecular Weight |
188.7 |
Purity |
95 |
Origin of Product |
United States |
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